N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine
Description
N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group, a thiazole ring, and various alkyl groups
Properties
IUPAC Name |
N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4S/c1-8(12-17-4-5-21-12)7-20(3)11-10(13(14,15)16)6-9(2)18-19-11/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOZTCHKSDLSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)N(C)CC(C)C2=NC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The thiazole ring is then attached via a nucleophilic substitution reaction. The final step involves the alkylation of the nitrogen atoms to introduce the dimethyl and propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. This compound may also affect signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Pyridazine derivatives: Compounds such as 3,6-dichloropyridazine and 4-methylpyridazine have similar core structures and are used in various chemical and pharmaceutical applications.
Uniqueness
N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine is unique due to the combination of its trifluoromethyl group, thiazole ring, and pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
